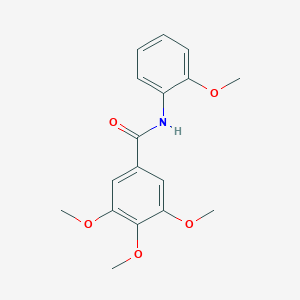

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide

Vue d'ensemble

Description

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is a compound belonging to the class of benzamides. Benzamides are known for their wide range of medicinal, commercial, and synthetic applications. This particular compound is characterized by the presence of three methoxy groups on the benzene ring and an additional methoxy group on the phenyl ring attached to the amide nitrogen. The structure of this compound is notable for its potential interactions and applications in various fields of research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the industrial production process .

Analyse Des Réactions Chimiques

Reaction Scheme:

Functional Group Reactivity

The compound’s reactivity is governed by three primary functional groups:

- Methoxy groups (–OCH₃) on the benzamide ring.

- Amide linkage (–CONH–).

- Aromatic rings with electron-donating substituents.

Oxidation Reactions

Methoxy groups are susceptible to oxidation under acidic or strongly oxidative conditions:

- Reagents : KMnO₄ (acidic), CrO₃, or HNO₃.

- Products : Formation of 3,4,5-trimethoxybenzoic acid (via side-chain oxidation) or quinone derivatives (via ring oxidation) .

Reduction Reactions

The amide group can be reduced to an amine:

Substitution Reactions

Electrophilic aromatic substitution (EAS) is feasible due to electron-rich aromatic rings:

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta/para positions.

- Halogenation : Br₂/FeBr₃ yields brominated derivatives .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme conditions:

- Acidic Hydrolysis : HCl/H₂O yields 3,4,5-trimethoxybenzoic acid and 2-methoxyaniline .

- Basic Hydrolysis : NaOH yields the corresponding carboxylate salt .

Structural Influences on Reactivity

- Methoxy Group Orientation : The 4-methoxy group on the benzamide ring is nearly perpendicular (torsion angle: 103.9°), potentially sterically hindering reactions at this position .

- Hydrogen Bonding : Intermolecular N–H⋯O hydrogen bonds in the crystal lattice may stabilize intermediates during reactions .

Comparative Reaction Data

Mechanistic Insights

- Amide Reduction : LiAlH₄ cleaves the C=O bond, converting the amide to a primary amine.

- EAS Reactions : Methoxy groups direct electrophiles to para/meta positions via resonance and inductive effects.

Applications De Recherche Scientifique

Anti-Cancer Activity

Research indicates that compounds similar to 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide exhibit anti-cancer properties. The presence of methoxy groups is believed to enhance lipophilicity and bioavailability, potentially increasing efficacy against cancer cells. Studies have shown that structural modifications can lead to improved binding affinities to enzymes involved in cancer progression .

Anti-Inflammatory Effects

The compound may also possess anti-inflammatory properties. Investigations into its mechanism of action suggest that it could inhibit pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory agent .

Interaction with Biological Targets

Understanding the interaction of this compound with various proteins or enzymes is crucial for its therapeutic applications. Preliminary data suggest significant interactions that could be leveraged in drug design .

Case Studies

Study on Binding Affinity:

A study assessed the binding affinity of this compound to specific cancer-related enzymes. The results indicated a promising interaction profile that warrants further investigation into its potential as a therapeutic agent .

Synthesis and Characterization:

The synthesis of this compound has been documented through various methods, including treating 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline under controlled conditions. Characterization techniques such as NMR and crystallography confirmed the compound's structure and purity .

Mécanisme D'action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. Additionally, it may interact with various signaling pathways involved in inflammation and immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

- 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is unique due to the presence of the methoxy group on the phenyl ring attached to the amide nitrogen. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of methoxy groups can affect its interaction with molecular targets and its overall pharmacological profile .

Activité Biologique

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 317.34 g/mol. The compound features:

- Amide Functional Group : Essential for its biological activity.

- Three Methoxy Substituents : These enhance solubility and biological interactions.

The orientation of the amide plane at an angle of 41.5° relative to the 2-methoxybenzene ring is crucial in influencing its steric and electronic characteristics, which may affect its interaction with biological macromolecules.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions characterized by inflammation.

Anticancer Activity

The compound has shown promise in various cancer models. Notably:

- Cell Line Studies : It has been tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). In these studies, it demonstrated an ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and disruption of cell cycle progression, particularly at the G2/M phase .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide | Two methoxy groups instead of three | Potentially reduced biological activity |

| 3-Methoxy-N-(2-methoxyphenyl)benzamide | One methoxy group on the benzene ring | Simpler structure may lead to different reactivity |

| N-(4-Methoxyphenyl)benzamide | No methoxy groups on the benzene core | Different biological profile due to lack of additional methoxies |

The presence of three methoxy groups in this compound enhances its solubility and potentially increases its efficacy compared to similar compounds with fewer substituents.

Case Studies

Several case studies have documented the effects of this compound:

- Breast Cancer Model : In a study using MCF-7 cells, treatment with varying concentrations led to a significant decrease in cell viability (IC around 20 µM), indicating potent anticancer properties .

- Lung Cancer Model : A549 cells treated with this compound showed reduced proliferation and increased apoptosis markers after 48 hours of exposure .

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSVGMPTFKDYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192594 | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3940-77-0 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3940-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003940770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spatial arrangement of the methoxy groups in 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide?

A1: The crystal structure analysis reveals that three methoxy groups in the molecule lie almost in the plane of the aromatic rings to which they are attached. [] This planarity is indicated by the C—O—C—C torsion angles being close to 0°. Conversely, the methoxy group at the 4-position of the 3,4,5-trimethoxybenzene ring is oriented nearly perpendicular to the ring plane, as evidenced by the C—O—C—C torsion angle of 103.9°. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.